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molecular formula C3H7NO2 B015828 3-Hydroxypropanamide CAS No. 2651-43-6

3-Hydroxypropanamide

Cat. No. B015828
M. Wt: 89.09 g/mol
InChI Key: SMGLHFBQMBVRCP-UHFFFAOYSA-N
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Patent
US04237067

Procedure details

59 g of β-hydroxypropionamide and 75 g of benzylamine were heated with 50 mg of 2,6-di-t-butyl-p-cresol for 7 hours in a temperature range of 120°-170° C. until the evolution of ammonia was complete. After adding 2.2 g of polyphosphoric acid distillation was carried out in an oil pump vacuum; the subsequent redistillation with the addition of 1 ml of sulphuric acid yielded 92 g of N-benzylacrylamide, Bp0.1 113° C., which crystallized in the receiver. Mp (crude product): 53° C.
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][C:4]([NH2:6])=[O:5].[CH2:7](N)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.N>C(C1C(O)=C(C(C)(C)C)C=C(C)C=1)(C)(C)C>[CH2:7]([NH:6][C:4](=[O:5])[CH:3]=[CH2:2])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
59 g
Type
reactant
Smiles
OCCC(=O)N
Name
Quantity
75 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
50 mg
Type
catalyst
Smiles
C(C)(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After adding
DISTILLATION
Type
DISTILLATION
Details
2.2 g of polyphosphoric acid distillation
DISTILLATION
Type
DISTILLATION
Details
the subsequent redistillation
ADDITION
Type
ADDITION
Details
with the addition of 1 ml of sulphuric acid

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(C=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 92 g
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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